Welcome to the BenchChem Online Store!
molecular formula C13H18 B8604145 1-Ethenyl-2-pentylbenzene CAS No. 92533-26-1

1-Ethenyl-2-pentylbenzene

Cat. No. B8604145
M. Wt: 174.28 g/mol
InChI Key: ODOPUIHJBDFAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07267974B2

Procedure details

In a 500-ml shaking flask were charged an inorganic medium containing 6.2 g/l disodium hydrogen phosphate, 3 g/l potassium dihydrogen phosphate, 1.0 g/l ammonium chloride, 0.5 g/l sodium chloride, and 3 ml/l trace components solution and 50 ml of a medium having a composition of 1.0 g/l polypeptone (Nihon Pharmaceutical Co., Ltd.), and 1.0 g/l D-glucose. ANTIFOAM PE-M was added to the resultant mixture in the same manner as in Example 2 in a concentration of 0.5 ml/l. The obtained mixture was sterilized at high temperature and high pressure and cooled to room temperature to prepare a medium. Thereafter, n-amylbenzene, i.e. an alkane, was added thereto as a substrate so as to make a concentration of 6 mM. Also, 5-(vinylphenyl)pentane, i.e. an alkane, was further added thereto so as to make a concentration of 0.8 mM. YN21M strain, one of the novel microorganisms of the present invention, was inoculated in this shaking flask and cultured with shaking at 30° C. at 125 strokes/min. After 40 hours, the cells were recovered by centrifugation and PHA was extracted in the same manner as that in Example 1 and the obtained PHA was weighed. As a result, the polymer dry weight (PDW) was found to be 0.72 g/l. Further, the structure determination of the obtained PHA by 1H-NMR in the same manner as that in Example 1 gave a monomer unit ratio of 3-hydroxy-5-phenylvaleric acid of 80.7 mol %. Also, the monomer unit ratio of 3-hydroxy-5-(4-vinylphenyl) valeric acid was found to be 15.3 mol %. From the above, it was confirmed that PHA including a 3-hydroxy-5-phenylvalerate unit and 3-hydroxy-5-(4-vinylphenyl) valerate unit could be synthesized from n-amylbenzene and vinylphenylpentane by the YN21M strain.
Name
disodium hydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium dihydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
P([O-])([O-])(O)=O.[Na+].[Na+].P([O-])(O)(O)=[O:9].[K+].[Cl-].[NH4+].[Cl-].[Na+].O=[CH:19][C@@H:20]([C@H:22]([C@@H:24]([C@@H:26]([CH2:28][OH:29])O)[OH:25])O)O.[CH3:30][CH2:31][CH2:32][CH2:33][CH2:34]C1C=CC=CC=1.C(C1C=CC=CC=1CCCCC)=C>>[OH:25][CH:24]([CH2:22][CH2:20][C:19]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)[CH2:26][C:28]([OH:29])=[O:9] |f:0.1.2,3.4,5.6,7.8|

Inputs

Step One
Name
disodium hydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[Na+].[Na+]
Name
potassium dihydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC1=CC=CC=C1
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)CCCCC
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
In a 500-ml shaking flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged an inorganic medium
CUSTOM
Type
CUSTOM
Details
to prepare a medium
CUSTOM
Type
CUSTOM
Details
YN21M strain, one of the novel microorganisms of the present invention, was inoculated in this shaking flask
STIRRING
Type
STIRRING
Details
cultured with shaking at 30° C. at 125 strokes/min
CUSTOM
Type
CUSTOM
Details
the cells were recovered by centrifugation and PHA
EXTRACTION
Type
EXTRACTION
Details
was extracted in the same manner as that in Example 1
CUSTOM
Type
CUSTOM
Details
As a result, the polymer dry weight (PDW)

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
OC(CC(=O)O)CCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.